Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
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Overview
Description
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is an organic compound with the molecular formula C12H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a phenyl group attached to the sulfur atom at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyrimidin-2-ylsulfanyl) acetic acid typically involves the reaction of 2-chloropyrimidine with thiophenol in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl(pyrimidin-2-ylsulfanyl) acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The sulfur atom in the compound may play a role in modulating oxidative processes, while the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular functions .
Comparison with Similar Compounds
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can be compared with other similar compounds, such as:
2-Phenylthioacetic acid: Similar structure but lacks the pyrimidine ring.
Pyrimidine-2-thiol: Contains the pyrimidine ring but lacks the phenyl group.
Phenyl(pyrimidin-4-ylsulfanyl) acetic acid: Similar structure but with the sulfur atom at the 4-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H10N2O2S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-phenyl-2-pyrimidin-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16) |
InChI Key |
YOENNECCQWXNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2 |
Origin of Product |
United States |
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